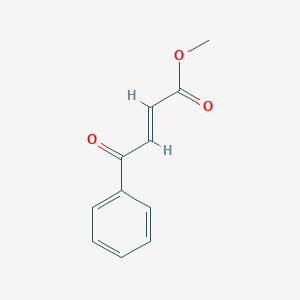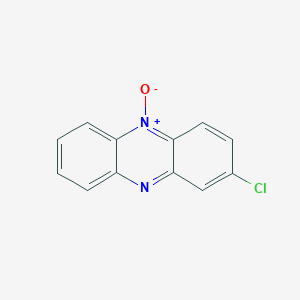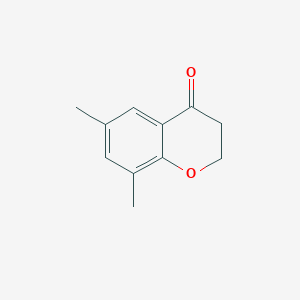
N-(3-Furylmethyl)benzylamine
Übersicht
Beschreibung
N-(3-Furylmethyl)benzylamine is an organic compound characterized by the presence of a benzylamine group attached to a 3-furylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(3-Furylmethyl)benzylamine can be synthesized through several methods. One common approach involves the reaction of 3-furaldehyde with benzylamine. The reaction typically proceeds under mild conditions, often in the presence of a catalyst or under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes. For instance, the use of nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent has been reported as a practical and environmentally friendly method . This method avoids the use of hazardous reagents and simplifies the purification process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Furylmethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Furylmethylbenzaldehyde or furylmethylbenzoic acid.
Reduction: Furylmethylbenzylamine derivatives or furylmethylbenzyl alcohol.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-Furylmethyl)benzylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of N-(3-Furylmethyl)benzylamine involves its interaction with specific molecular targets. The benzylamine group can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, influencing their activity. The furylmethyl moiety may enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways .
Vergleich Mit ähnlichen Verbindungen
Benzylamine: A simpler analogue lacking the furylmethyl group.
Furfurylamine: Contains a furyl group but lacks the benzyl moiety.
N-(2-Furylmethyl)benzylamine: Similar structure but with the furyl group in a different position.
Comparison: N-(3-Furylmethyl)benzylamine is unique due to the presence of both the benzylamine and 3-furylmethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in simpler analogues .
Eigenschaften
IUPAC Name |
N-(furan-3-ylmethyl)-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12/h1-7,10,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVHSMSLCFIRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)

![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)






